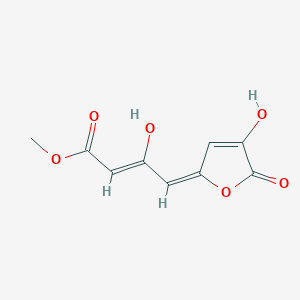
3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, but modified with tert-butyldimethylsilyl groups at the 3’ and 5’ positions. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine typically involves the protection of the hydroxyl groups of 2’-deoxyuridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Deprotection: Removal of the tert-butyldimethylsilyl groups using fluoride ions (e.g., tetrabutylammonium fluoride).
Substitution: Nucleophilic substitution reactions at the uracil base.
Oxidation and Reduction: Potential modifications at the nucleoside base or sugar moiety.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Deprotected Nucleoside: 2’-deoxyuridine.
Substituted Derivatives: Depending on the nucleophile used, various substituted uridine analogs.
Applications De Recherche Scientifique
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is utilized in several research areas:
Medicinal Chemistry: As an intermediate in the synthesis of antiviral and anticancer agents.
Molecular Biology: Used in the study of nucleic acid interactions and modifications.
Proteomics: Employed in the development of labeled nucleosides for tracking and analyzing protein-nucleic acid interactions.
Mécanisme D'action
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is primarily related to its role as a nucleoside analog. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The tert-butyldimethylsilyl groups provide steric protection, allowing selective reactions at other positions of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine: Similar structure but with a thymine base instead of uracil.
3’,5’-Bis-O-(tert-butyldimethylsilyl)cytidine: Similar structure but with a cytosine base.
3’,5’-Bis-O-(tert-butyldimethylsilyl)adenosine: Similar structure but with an adenine base.
Uniqueness
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is unique due to its specific uracil base and the protective tert-butyldimethylsilyl groups, which make it particularly useful in selective nucleoside modifications and as an intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C21H40N2O5Si2 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15-,16+,18+/m0/s1 |
Clé InChI |
DKEAALKCPSPQCU-LZLYRXPVSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



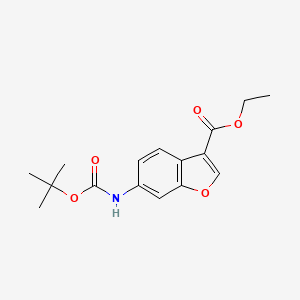
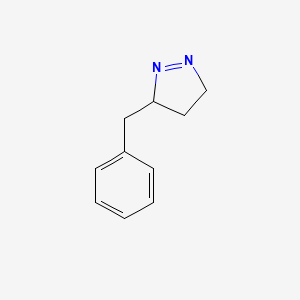
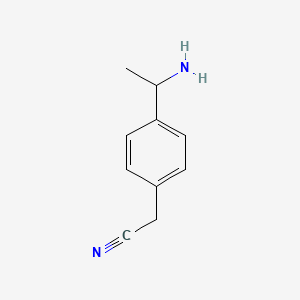
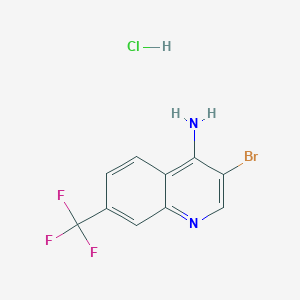
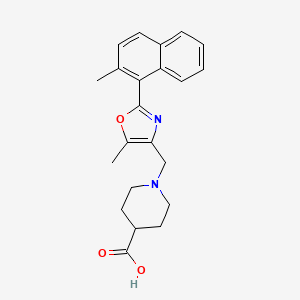
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
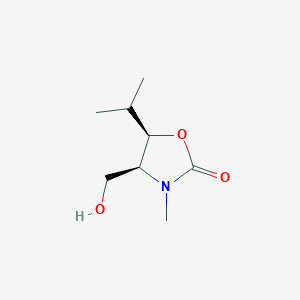
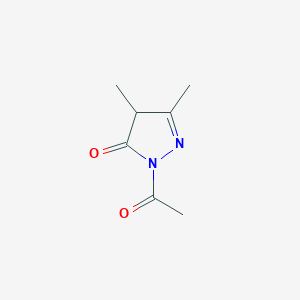
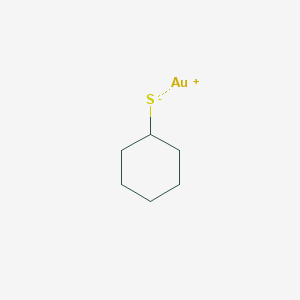
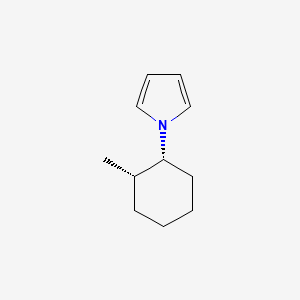
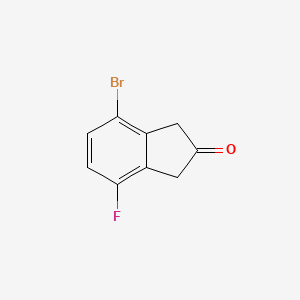
![5-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864450.png)
